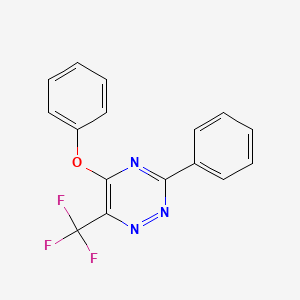

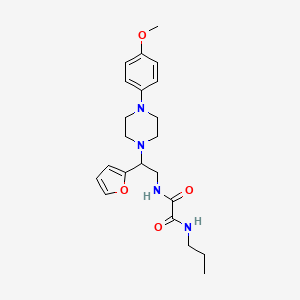

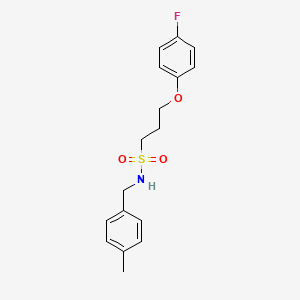

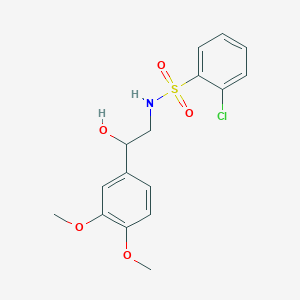

2,6-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involves the reaction of aminopyridines with 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid imidazolide. The presence of a sulfo group can significantly alter the reactivity, particularly with sterically hindered amines, as seen in the case of 2-amino-6-methylpyridine. The initial electrophilic attack is targeted at the ring nitrogen of the aminopyridines. The confirmation of the synthesized compounds' structures was achieved through 1H-NMR spectroscopy and X-ray diffraction analysis, which also revealed that the carbonyl and sulfo groups can occupy different positions relative to the benzothiazine bicycle .

Molecular Structure Analysis

X-ray diffraction data from the synthesized N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides indicate that the molecular conformation can vary. The carbonyl and sulfo groups' positions can be unilateral or versatile, which is a new observation for compounds of this type. The spatial arrangement of the benzothiazine and pyridine fragments significantly influences the analgesic and anti-inflammatory activities of these compounds .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds is influenced by the presence of the sulfo group, which can hinder the acylation process in the presence of sterically hindered amines. The electrophilic attack during the synthesis process is directed at the ring nitrogen, which is a key step in the formation of the final N-pyridylamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized N-pyridylamides are closely related to their molecular structure. The different positions of the carbonyl and sulfo groups affect the compounds' analgesic and anti-inflammatory activities. The pharmacological screening showed that the analgesic properties are highly dependent on the mutual arrangement of the benzothiazine and pyridine planes. Some of the synthesized compounds demonstrated superior analgesic and anti-inflammatory properties compared to the drug Lornoxicam .

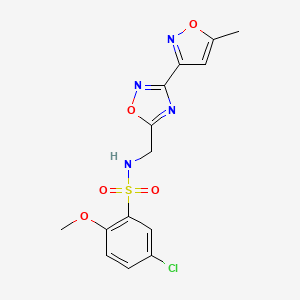

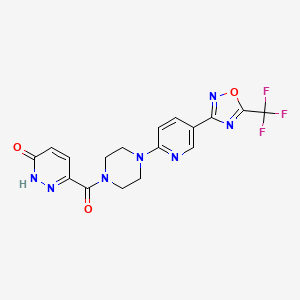

In a related study, the synthesis of 6-(N-benzyl-N-methylamino)-3-methoxy-2-phenyl(imidazo[1,2-b]pyridazines) was reported. These compounds were evaluated for their ability to displace [3H]diazepam from rat brain membrane preparations, with IC50 values reported. The most active compound in this series was found to be 6-(N-benzyl-N-methylamino)-2-(2'-fluorophenyl)-3-methoxyimido[1,2-b]pyridazine with an IC50 of 9.8 nM, indicating significant central nervous system activity .

Applications De Recherche Scientifique

Cardiotonic Activities

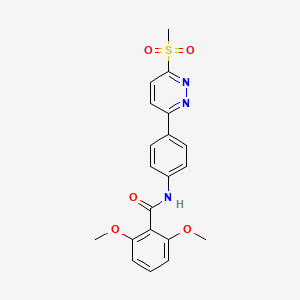

A study explored the cardiotonic activities of various compounds, including 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide, a derivative of the subject compound. These compounds showed a clear cardiotonic effect, indicating potential applications in heart-related therapies (Wang et al., 2008).

Cyclization in Synthesis

Research on the synthesis of complex molecules like 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, a relative of the compound , revealed insights into cyclization processes. This knowledge is valuable for the synthesis of various pharmacologically active compounds (Saitoh et al., 2001).

Antimalarial and COVID-19 Drug Research

A study investigating N-(phenylsulfonyl)acetamide derivatives, closely related to the queried compound, examined their potential as antimalarial agents and for COVID-19 treatment. This highlights its possible use in infectious disease therapeutics (Fahim & Ismael, 2021).

Metabolic Pathways

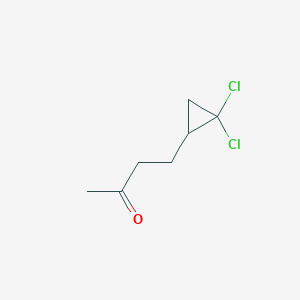

Research on GDC-0449, a compound similar to the one , provided insights into its metabolic fate and disposition in rats and dogs. This type of study is crucial for understanding the pharmacokinetics of related compounds (Yue et al., 2011).

Antitubercular and Antibacterial Activities

A study on N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, which are structurally related, showed promising antitubercular and antibacterial activities. This suggests potential applications in treating bacterial infections (Bodige et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2,6-dimethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c1-27-16-5-4-6-17(28-2)19(16)20(24)21-14-9-7-13(8-10-14)15-11-12-18(23-22-15)29(3,25)26/h4-12H,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBFYEOABYDNRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3009027.png)

![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B3009038.png)